Cas no 917835-22-4 (5-(Benzyloxy)quinoline)

5-(Benzyloxy)quinoline 化学的及び物理的性質
名前と識別子
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- SCHEMBL2799479
- 5-(benzyloxy)quinoline
- 917835-22-4
- 5-(Benzyloxy)quinoline
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- インチ: 1S/C16H13NO/c1-2-6-13(7-3-1)12-18-16-10-4-9-15-14(16)8-5-11-17-15/h1-11H,12H2
- InChIKey: ZWVVYHZCBSITMJ-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C1=CC=CC2C1=CC=CN=2
計算された属性
- せいみつぶんしりょう: 235.099714038g/mol
- どういたいしつりょう: 235.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 22.1Ų
5-(Benzyloxy)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748993-1g |
5-(Benzyloxy)quinoline |
917835-22-4 | 98% | 1g |
¥2427.00 | 2024-04-25 |
5-(Benzyloxy)quinoline 関連文献
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Pierre Bohn,Nicolas Le Fur,Guillaume Hagues,Jean Costentin,Nicolas Torquet,Cyril Papamica?l,Francis Marsais,Vincent Levacher Org. Biomol. Chem. 2009 7 2612
5-(Benzyloxy)quinolineに関する追加情報
5-(Benzyloxy)Quinoline: A Comprehensive Overview
The compound 5-(Benzyloxy)Quinoline, identified by the CAS number 917835-22-4, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the family of quinoline derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various fields such as drug discovery, optoelectronics, and catalysis.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-(Benzyloxy)Quinoline. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to construct this molecule with high yield and purity. These methods not only highlight the versatility of quinoline derivatives but also underscore their importance in modern chemical synthesis.
In terms of applications, 5-(Benzyloxy)Quinoline has shown promising results in the field of pharmacology. Studies have demonstrated its potential as an anti-tumor agent, where it exhibits selective cytotoxicity against various cancer cell lines. Additionally, this compound has been investigated for its enzyme inhibitory properties, particularly against kinases and other key enzymes involved in disease progression.
The electronic properties of 5-(Benzyloxy)Quinoline make it an attractive candidate for use in organic semiconductors and light-emitting diodes (LEDs). Recent research has focused on its ability to act as a charge transport layer in OLED devices, where it enhances device efficiency and stability. Furthermore, its photoluminescence properties have been explored for potential applications in sensors and bioimaging technologies.
In the realm of materials science, 5-(Benzyloxy)Quinoline has been utilized as a building block for constructing two-dimensional materials and metal-organic frameworks (MOFs). These materials exhibit exceptional mechanical strength and porosity, making them suitable for gas storage and catalytic applications.
Environmental applications of 5-(Benzyloxy)Quinoline are also being explored. Recent studies have shown its potential as a sorbent for heavy metal ions in contaminated water. Its ability to selectively adsorb metals such as lead and mercury makes it a promising candidate for water purification systems.
In conclusion, the compound CAS No. 917835-22-4, or 5-(Benzyloxy)Quinoline, represents a versatile molecule with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and application studies, positions it as a key player in future scientific developments.
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